13-epi-14b-Hydroxy-10-deacetyl Baccatin III
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Overview
Description
13-epi-14b-Hydroxy-10-deacetyl Baccatin III is a biochemical compound with the molecular formula C29H36O11 and a molecular weight of 560.59 . It is a derivative of 10-deacetyl Baccatin III, which is a precursor in the synthesis of the anticancer drug paclitaxel . This compound is primarily used in proteomics research .
Preparation Methods
The preparation of 13-epi-14b-Hydroxy-10-deacetyl Baccatin III involves several synthetic routes and reaction conditions. One common method includes the selective oxidation of 10-deacetyl Baccatin III followed by epimerization at the C-13 position . The reaction conditions typically involve the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate in the presence of solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
13-epi-14b-Hydroxy-10-deacetyl Baccatin III undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
13-epi-14b-Hydroxy-10-deacetyl Baccatin III has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 13-epi-14b-Hydroxy-10-deacetyl Baccatin III involves its interaction with specific molecular targets and pathways. As a precursor to paclitaxel, it is involved in the stabilization of microtubules, which are essential for cell division . This stabilization prevents the disassembly of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
13-epi-14b-Hydroxy-10-deacetyl Baccatin III is similar to other derivatives of 10-deacetyl Baccatin III, such as:
10-deacetyl Baccatin III: The parent compound used in the synthesis of paclitaxel.
14b-Hydroxy-10-deacetyl Baccatin III: Another derivative with similar chemical properties.
The uniqueness of this compound lies in its specific epimerization at the C-13 position, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C29H36O11 |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
[(1R,2S,3R,4S,7R,9S,10S,12R,15S,16S)-4-acetyloxy-1,9,12,15,16-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C29H36O11/c1-13-18-20(33)22(34)27(5)16(31)11-17-28(12-38-17,40-14(2)30)21(27)24(39-25(36)15-9-7-6-8-10-15)29(37,26(18,3)4)23(35)19(13)32/h6-10,16-17,19-21,23-24,31-33,35,37H,11-12H2,1-5H3/t16-,17+,19-,20+,21-,23-,24-,27+,28-,29+/m0/s1 |
InChI Key |
FNZPZCTVRVPPAB-RQXLLRJPSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@H]1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
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